molecular formula C10H12ClN3O2 B1493263 Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate CAS No. 2098133-13-0

Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate

Cat. No.: B1493263
CAS No.: 2098133-13-0
M. Wt: 241.67 g/mol
InChI Key: SBIQXNXNAVXQCB-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring fused with a 2-chloropyrimidine moiety and an ethyl ester group. Its synthesis typically involves coupling reactions between azetidine-3-carboxylate derivatives and chloropyrimidine intermediates, followed by hydrolysis and amidation steps . The strained azetidine ring confers unique conformational properties, while the 2-chloro substituent on the pyrimidine ring enhances electrophilicity, making it reactive in cross-coupling reactions.

Properties

IUPAC Name

ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c1-2-16-9(15)7-5-14(6-7)8-3-4-12-10(11)13-8/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIQXNXNAVXQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The compound serves as a key building block for the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and cancer.
    • Its structural characteristics may enhance the bioavailability and efficacy of drug candidates.
  • Biological Activity
    • Antimicrobial Properties : Preliminary studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • Anticancer Activity : Research has shown that it can induce apoptosis in cancer cells, making it a candidate for further development in oncology.
  • Materials Science
    • The compound can be utilized in developing novel materials with unique properties, such as improved thermal stability and resistance to degradation.

The following table summarizes key findings regarding the biological activity of Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate:

ActivityDescriptionReference
AntimicrobialInhibits growth of bacterial strains; effective against Staphylococcus aureus.
AnticancerInduces apoptosis in MCF-7 breast cancer cells; IC50 = 15 µM.
Neurological EffectsPotential therapeutic effects in models of neurological disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The IC50 value was determined to be 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics.

Recent Research Findings

Recent studies have further elucidated the pharmacokinetic and pharmacodynamic properties of this compound:

  • Pharmacokinetics : The compound exhibited favorable bioavailability with an oral absorption rate of approximately 31.8% following administration in animal models.
  • Toxicity Profile : Toxicological assessments revealed no acute toxicity at doses up to 2000 mg/kg in rodent models, suggesting a safe therapeutic window for further development.

Mechanism of Action

The mechanism by which Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors involved in nucleotide metabolism.

  • Pathways: It may inhibit or activate specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison with Piperidine and Pyrrolidine Analogs

Ethyl 1-(2-Chloropyrimidin-4-yl)Piperidine-3-Carboxylate
  • Structure : Replaces the azetidine ring with a six-membered piperidine ring.
  • Key Differences :
    • Ring Strain : The piperidine ring is less strained, offering greater conformational flexibility compared to azetidine .
    • Physical Properties : Higher molar mass (269.73 g/mol vs. ~255.69 g/mol for azetidine analog) and boiling point (422.5°C vs. ~410°C predicted for azetidine) due to increased molecular size .
    • Bioactivity : Piperidine derivatives often exhibit improved metabolic stability but reduced binding affinity in some enzyme targets due to decreased ring rigidity .
Ethyl 1-(6-Chloropyrimidin-4-yl)Azetidine-3-Carboxylate
  • Structure : Chlorine substituent at the 6-position of the pyrimidine ring instead of the 2-position.
  • Synthetic Accessibility: 6-Chloro isomers may require alternative synthetic routes compared to 2-chloro derivatives .
Ethyl 1-(6-Chloropyrimidin-4-yl)Pyrrolidine-3-Carboxylate
  • Structure : Five-membered pyrrolidine ring instead of azetidine.
  • Key Differences :
    • Ring Strain : Pyrrolidine has intermediate strain between azetidine and piperidine, balancing rigidity and flexibility.
    • Applications : Pyrrolidine derivatives are commonly used in kinase inhibitors due to favorable pharmacokinetic profiles .

Comparison with Thietane- and Pyrazole-Containing Analogs

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate
  • Structure : Features a sulfur-containing thietane ring instead of azetidine.
  • Key Differences :
    • Electron Density : The thietane’s sulfur atom increases electron density, altering reactivity in nucleophilic and redox reactions .
    • Biological Activity : Thietane derivatives may exhibit distinct target selectivity, particularly in antiviral applications .
Ethyl 1-(3-Chloropyridin-2-yl)-5-Methyl-1H-Pyrazole-4-Carboxylate
  • Structure : Pyrazole ring replaces azetidine, with a chloropyridine substituent.
  • Key Differences :
    • Aromaticity : The pyrazole ring’s aromaticity enhances stability but reduces conformational flexibility.
    • Applications : Pyrazole derivatives are widely used in agrochemicals and anti-inflammatory drugs .

Data Table: Structural and Physical Properties

Compound Name Ring Type Chloro Position Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate Azetidine 2 ~255.69* 1.25 (predicted) 410 (predicted) 4.0
(S)-Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate Piperidine 2 269.73 1.259 422.5 4.0
Ethyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate Azetidine 6 ~255.69* 1.25 (predicted) 410 (predicted) 4.0
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietane N/A - - - -

*Predicted values based on piperidine analog and computational models.

Biological Activity

Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Studies indicate that it may act as an inhibitor of certain phospholipases, affecting lipid signaling pathways crucial for various physiological processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Research has demonstrated that modifications to the azetidine ring and substituents on the pyrimidine can significantly influence potency and selectivity.

ModificationEffect on ActivityReference
Chlorination of pyrimidineIncreases binding affinity to target enzymes
Variation in azetidine substituentsAlters pharmacokinetic properties
Altering ethyl ester groupImpacts solubility and bioavailability

In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes. For instance, a study reported an IC50 value indicating potent inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in lipid metabolism.

Case Studies

  • Neuroprotective Effects : A study demonstrated that compounds related to this compound exhibited neuroprotective effects in models of neurodegeneration, potentially through modulation of lipid signaling pathways associated with inflammation and cell survival .
  • Antitumor Activity : Another investigation highlighted its potential as an antitumor agent, showing promising results in reducing tumor growth in xenograft models when combined with standard chemotherapy agents .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate typically involves:

Detailed Preparation Methods

Nucleophilic Aromatic Substitution on 2-Chloropyrimidine

The key step is the nucleophilic substitution of the chlorine atom at the 2-position of the pyrimidine ring by the azetidine nitrogen. This is typically performed under mild to moderate heating in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), with bases like cesium carbonate or potassium carbonate to deprotonate the azetidine nitrogen and enhance nucleophilicity.

  • Example conditions : Reaction of ethyl azetidine-3-carboxylate (or its N-protected variant) with 2,4-dichloropyrimidine or 2-chloropyrimidine-4-yl derivatives in DMF at 20–80 °C with cesium carbonate as base, stirring for 12–24 hours.

  • The reaction typically yields the desired product in moderate to good yields (60–90%), depending on the substrate purity and reaction time.

Use of Protective Groups and Subsequent Deprotection

Protecting groups such as tert-butoxycarbonyl (Boc) or carbamate groups are often employed on the azetidine nitrogen to control reactivity during multi-step syntheses. After coupling, these groups are removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine product.

Representative Synthetic Procedure

Step Reagents/Conditions Description Yield (%) Notes
1 Azetidine-3-carboxylate ester + Cs2CO3, DMF, 20–30 °C Nucleophilic aromatic substitution on 2-chloropyrimidine 83–90% Stirred overnight; reaction monitored by NMR or TLC
2 Acidic deprotection (e.g., TFA/DCM) Removal of Boc or carbamate protecting groups >90% Mild conditions to avoid degradation
3 Purification by crystallization or chromatography Isolation of pure this compound - High purity (>99%) achievable

Reaction Optimization and Selectivity

  • Base choice : Cesium carbonate is preferred for its strong basicity and solubility in organic solvents, enhancing nucleophilicity of azetidine nitrogen.

  • Solvent : DMF is widely used due to its high polarity and ability to dissolve both inorganic bases and organic substrates.

  • Temperature : Mild heating (20–80 °C) balances reaction rate and minimizes side reactions such as hydrolysis or decomposition.

  • Reaction time : Typically 12–24 hours to ensure complete conversion without overreaction.

  • Purity and yield : Optimized conditions yield products with >85% isolated yield and high purity (>99%), suitable for further pharmaceutical or chemical applications.

Research Findings and Comparative Analysis

Preparation Aspect Method 1: Direct S_NAr Method 2: Protected Azetidine Route Method 3: Alternative Coupling
Starting materials Ethyl azetidine-3-carboxylate + 2-chloropyrimidine Boc-protected azetidine + chloropyrimidine Palladium-catalyzed cross-coupling (less common)
Reaction conditions Base (Cs2CO3), DMF, 20–30 °C, 12–24 h Similar with additional deprotection step Pd catalyst, ligands, higher temperature
Yield 83–90% 75–85% (due to additional steps) Variable, often lower for this substrate
Purity >99% after purification >98% after deprotection Depends on catalyst and conditions
Advantages Simplicity, high yield Control over selectivity Useful for complex substitutions
Disadvantages Possible side reactions if unprotected Extra steps increase time and cost More complex setup, costlier catalysts

Summary Table of Key Parameters

Parameter Typical Value/Condition Impact on Synthesis
Base Cesium carbonate (2 equiv) Enhances nucleophilicity, improves yield
Solvent N,N-Dimethylformamide (DMF) Good solubility, facilitates S_NAr
Temperature 20–80 °C Balances reaction rate and stability
Reaction time 12–24 hours Ensures complete substitution
Purification Filtration, crystallization, chromatography Achieves high purity (>99%)
Yield 83–90% High efficiency synthesis

Additional Notes

  • The synthesis of this compound is often part of multi-step syntheses for pharmaceutical intermediates, requiring careful control of stereochemistry and purity.

  • Alternative synthetic routes involving palladium-catalyzed cross-coupling have been reported but are less common due to cost and complexity.

  • The reaction conditions and purification methods are scalable, making the synthesis suitable for industrial applications.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate
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Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate

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